molecular formula C6HCl3F3N B1334203 2,3,6-Trichloro-5-(trifluoromethyl)pyridine CAS No. 80289-91-4

2,3,6-Trichloro-5-(trifluoromethyl)pyridine

Cat. No.: B1334203
CAS No.: 80289-91-4
M. Wt: 250.4 g/mol
InChI Key: ZJNBCPFIEDYDFH-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6HCl3F3N It is a chlorinated and fluorinated derivative of pyridine, characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to the pyridine ring

Mechanism of Action

Target of Action

It is known that the compound is used as an intermediate in the synthesis of various agrochemicals . Therefore, its targets may vary depending on the specific compound it is used to synthesize.

Mode of Action

It is known that the compound can undergo palladium-catalyzed monoalkoxycarbonylation , which suggests that it may interact with its targets through a similar mechanism.

Biochemical Pathways

Given its use in the synthesis of agrochemicals , it may be involved in pathways related to plant growth and development or pest control.

Pharmacokinetics

It is known to be a solid at room temperature , which could influence its absorption and distribution

Result of Action

Given its use as an intermediate in the synthesis of agrochemicals , it may contribute to the overall effects of these compounds, such as pest control or plant growth regulation.

Action Environment

The action of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, its efficacy may be influenced by the specific conditions of the agricultural environment in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method is the direct chlorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures are crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to substitute chlorine atoms with hydroxyl groups.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products Formed:

Scientific Research Applications

2,3,6-Trichloro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,3,5,6-Tetrachloropyridine
  • 2,3,5,6-Tetrachloropyridin-4-amine
  • 2,3,6-Trichloropyridin-4-amine
  • 2,3,6-Trichloro-5-(chloromethyl)pyridine
  • 2,3,6-Trichloro-4-(trifluoromethyl)pyridine

Comparison: 2,3,6-Trichloro-5-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for specific industrial and research applications .

Properties

IUPAC Name

2,3,6-trichloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3F3N/c7-3-1-2(6(10,11)12)4(8)13-5(3)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNBCPFIEDYDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375298
Record name 2,3,6-Trichloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80289-91-4
Record name 2,3,6-Trichloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trichloro-5-trifluoromethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The process according to claim 1 wherein 2-chloro-5-trifluoromethylpyridine or 2,6-dichloro-5-trifluoromethylpyridine is used as the 5-trifluoromethylpyridine derivative to produce 2,3-dichloro-5-trifluoromethylpyridine or 2,3,6-trichloro-5-trifluoromethylpyridine, respectively, as the 3-chloro-5-trifluoromethylpyridine derivative.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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